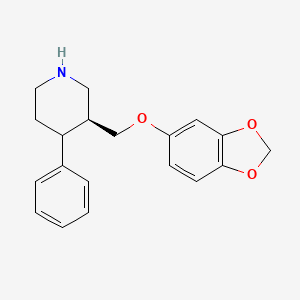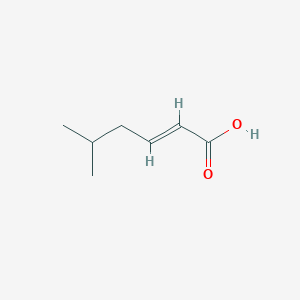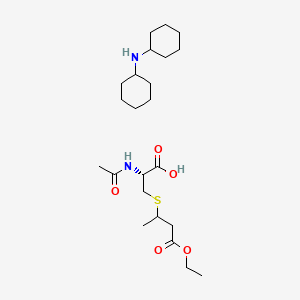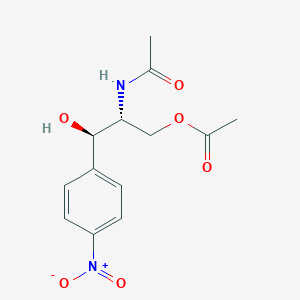
Zopiclone-d8 N-Oxide(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zopiclone-d8 N-Oxide (Mixture of Diastereomers): is a stable isotope-labelled compound used primarily in neurological research. It is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic agent used for the short-term management of insomnia. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Zopiclone-d8 N-Oxide involves the introduction of deuterium atoms into the Zopiclone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: : Industrial production of Zopiclone-d8 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: : Zopiclone-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Zopiclone-d8 N-Oxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : In chemistry, Zopiclone-d8 N-Oxide is used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance spectroscopy. Its stable isotope-labelled nature makes it ideal for studying metabolic pathways and reaction mechanisms .
Biology: : In biological research, the compound is used to study the metabolism and pharmacokinetics of Zopiclone. It helps in understanding how the drug is processed in the body and its interactions with biological systems .
Medicine: : In medicine, Zopiclone-d8 N-Oxide is used in clinical studies to investigate the efficacy and safety of Zopiclone. It aids in the development of new therapeutic strategies for managing insomnia and other neurological disorders .
Industry: : In the pharmaceutical industry, the compound is used in the development and quality control of Zopiclone-based medications. It ensures the consistency and reliability of the final products .
Mechanism of Action
Zopiclone-d8 N-Oxide exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the benzodiazepine receptor complex, enhancing the inhibitory effects of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects. The compound’s interaction with the GABA receptor chloride channel macromolecular complex is responsible for its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Zopiclone: The parent compound, used as a hypnotic agent.
Eszopiclone: An enantiomer of Zopiclone with similar hypnotic properties.
Zaleplon: Another nonbenzodiazepine hypnotic agent with a different chemical structure but similar effects.
Uniqueness: : Zopiclone-d8 N-Oxide is unique due to its stable isotope-labelled nature, which makes it particularly valuable in research and analytical applications. Its deuterium atoms provide distinct advantages in studying metabolic pathways and reaction mechanisms compared to its non-labelled counterparts .
Properties
CAS No. |
1215741-18-6 |
|---|---|
Molecular Formula |
C₁₇H₉D₈ClN₆O₄ |
Molecular Weight |
412.86 |
Synonyms |
1-Piperazine-d8-carboxylic Acid 4-Methyl-4-oxide 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5yl Ester; _x000B_RP 29753-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)



![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
